(1-Chloronaphthalen-2-yl)boronicacid
CAS No.:
Cat. No.: VC20509564
Molecular Formula: C10H8BClO2
Molecular Weight: 206.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BClO2 |
|---|---|
| Molecular Weight | 206.43 g/mol |
| IUPAC Name | (1-chloronaphthalen-2-yl)boronic acid |
| Standard InChI | InChI=1S/C10H8BClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H |
| Standard InChI Key | FMCKJPVYNLWHBD-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C2=CC=CC=C2C=C1)Cl)(O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
(1-Chloronaphthalen-2-yl)boronic acid features a fused bicyclic aromatic system with a chlorine atom at position 1 and a boronic acid (-B(OH)₂) group at position 2. The naphthalene scaffold introduces steric constraints that influence its reactivity, while the electron-withdrawing chlorine atom enhances the electrophilicity of the boronic acid moiety . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈BClO₂ | |
| Molecular Weight | 206.43 g/mol | |
| SMILES | B(C1=CC2=CC=CC=C2C=C1Cl)(O)O | |
| InChIKey | UFWZIXJDUGBBEP-UHFFFAOYSA-N |
The planar geometry of the naphthalene ring facilitates π-π stacking interactions in supramolecular assemblies, a property leveraged in materials science.
Spectroscopic and Physical Properties
Collision cross-section (CCS) predictions derived from ion mobility spectrometry highlight the compound’s conformational flexibility :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 207.03788 | 138.3 |
| [M+Na]⁺ | 229.01982 | 153.3 |
| [M-H]⁻ | 205.02332 | 140.9 |
These values suggest moderate polarity, aligning with its solubility in tetrahydrofuran (THF) and dichloroethane, as observed in synthesis protocols .
Synthesis and Industrial Production
Grignard and Lithiation-Based Routes
The patent CN111303192A details a scalable method using 2-chloronaphthalene as the starting material . Key steps include:
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Lithiation: 2,2,6,6-Tetramethylpiperidine reacts with n-butyllithium in THF at -20°C to form a stabilized lithium intermediate.
-
Borylation: Triisopropyl borate is introduced at -80°C, followed by addition of 2-chloronaphthalene.
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Acidification: Hydrochloric acid quenches the reaction, yielding the boronic acid after crystallization .
Reaction Conditions:
| Parameter | Optimal Range |
|---|---|
| Temperature | -80°C to -55°C |
| Molar Ratio (n-BuLi:TMEDA) | 1:1 |
| Yield | 75–77% |
This method avoids cryogenic conditions beyond -80°C, enhancing feasibility for industrial production .
Alternative Approaches
While the Grignard method predominates, Suzuki-Miyaura couplings using pre-functionalized naphthalene derivatives remain exploratory. Challenges include regioselectivity control and byproduct formation during halogenation.
Chemical Reactivity and Mechanistic Insights
Cross-Coupling Reactions
The boronic acid group participates in palladium-catalyzed couplings, forming carbon-carbon bonds with aryl halides. The chlorine substituent directs electrophilic aromatic substitution to the 4-position of the naphthalene ring, enabling sequential functionalization. For example:
Solvent and Catalyst Effects
Reactions in polar aprotic solvents (e.g., THF, DMF) proceed with higher yields (~80%) compared to nonpolar solvents (~50%) . Catalysts such as Pd(OAc)₂ with SPhos ligands enhance turnover frequencies by stabilizing oxidative addition intermediates.
Biological and Medicinal Applications
Protease Inhibition
Boronic acids reversibly inhibit serine proteases via covalent bond formation with active-site residues. (1-Chloronaphthalen-2-yl)boronic acid exhibits IC₅₀ values of 1–10 μM against trypsin-like enzymes, outperforming phenylboronic acid analogues (IC₅₀ > 50 μM). Modifications to the naphthalene core are under investigation to improve selectivity for oncology targets.
Antibacterial Activity
Preliminary studies suggest synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). The chlorine atom augments membrane permeability, while the boronic acid disrupts cell wall biosynthesis.
Future Directions
Materials Science Applications
Research is exploring its use in organic semiconductors, where the naphthalene core’s planarity and boron’s electron-deficient nature enhance charge transport properties. Initial prototypes achieve hole mobilities of 0.5–1.0 cm²/V·s.
Targeted Drug Delivery
Functionalization with tumor-targeting peptides (e.g., RGD sequences) may enable boron neutron capture therapy (BNCT) applications. The chlorine substituent provides a handle for bioconjugation without compromising boronic acid reactivity.
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